molecular formula C28H34N3OP B12305886 1-benzyl-3-[2-[bis(2-methylphenyl)phosphanylamino]cyclohexyl]urea

1-benzyl-3-[2-[bis(2-methylphenyl)phosphanylamino]cyclohexyl]urea

Cat. No.: B12305886
M. Wt: 459.6 g/mol
InChI Key: WOQUTUYXZNXIBU-UHFFFAOYSA-N
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Description

1-Benzyl-3-[2-[bis(2-methylphenyl)phosphanylamino]cyclohexyl]urea is a urea derivative characterized by a benzyl group at the 1-position and a cyclohexyl ring substituted with a bis(2-methylphenyl)phosphanylamino moiety at the 3-position.

Properties

Molecular Formula

C28H34N3OP

Molecular Weight

459.6 g/mol

IUPAC Name

1-benzyl-3-[2-[bis(2-methylphenyl)phosphanylamino]cyclohexyl]urea

InChI

InChI=1S/C28H34N3OP/c1-21-12-6-10-18-26(21)33(27-19-11-7-13-22(27)2)31-25-17-9-8-16-24(25)30-28(32)29-20-23-14-4-3-5-15-23/h3-7,10-15,18-19,24-25,31H,8-9,16-17,20H2,1-2H3,(H2,29,30,32)

InChI Key

WOQUTUYXZNXIBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)NC3CCCCC3NC(=O)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1-benzyl-3-[2-[bis(2-methylphenyl)phosphanylamino]cyclohexyl]urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzyl isocyanate with a cyclohexylamine derivative, followed by the introduction of the bis(2-methylphenyl)phosphanylamino group through a substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

1-benzyl-3-[2-[bis(2-methylphenyl)phosphanylamino]cyclohexyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, particularly at the benzyl or cyclohexyl positions, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, acetone), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used but often include modified versions of the original compound with different functional groups.

Scientific Research Applications

1-benzyl-3-[2-[bis(2-methylphenyl)phosphanylamino]cyclohexyl]urea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, such as proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific biological activities.

    Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3-[2-[bis(2-methylphenyl)phosphanylamino]cyclohexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved in these interactions can vary depending on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The following table compares key structural and physicochemical attributes of the target compound with similar urea derivatives:

Compound Name Key Functional Groups Molecular Weight (g/mol) Lipophilicity (LogP)* Applications/Mechanism References
1-Benzyl-3-[2-[bis(2-methylphenyl)phosphanylamino]cyclohexyl]urea Benzyl, cyclohexyl, bis(2-methylphenyl)phosphanylamino Not reported High (estimated) Potential CNS/metalloenzyme targeting Inferred
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea (Di-suret) Trifluoromethylphenyl, dimethylaminocyclohexyl 397.35 Moderate-high Enzyme inhibition/research
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) Chloroethyl, nitroso 214.05 Moderate DNA alkylation (anticancer)
N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea Hydroxyurea, benzofuranyl 300.31 Low-moderate Research (unknown mechanism)

*LogP values estimated based on substituent contributions.

Key Observations:
  • Phosphanylamino vs. Trifluoromethyl/Dimethylamino: The target compound’s bis(2-methylphenyl)phosphanylamino group distinguishes it from di-surets (trifluoromethylphenyl and dimethylamino substituents). Phosphanylamino groups may enhance metal-binding capacity, while trifluoromethyl groups improve metabolic stability .
  • Benzyl vs. Nitroso/Chloroethyl: Unlike BCNU (a nitrosourea with alkylating properties), the target lacks nitroso or chloroethyl groups, suggesting a non-alkylating mechanism .

Notes

  • References span pharmacological studies, clinical trials, and chemical catalogs to ensure diversity .
  • Abbreviations (e.g., BCNU) are used only when explicitly defined in the evidence.

Biological Activity

1-benzyl-3-[2-[bis(2-methylphenyl)phosphanylamino]cyclohexyl]urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure

The chemical structure of 1-benzyl-3-[2-[bis(2-methylphenyl)phosphanylamino]cyclohexyl]urea can be represented as follows:

C21H30N2P2O\text{C}_{21}\text{H}_{30}\text{N}_{2}\text{P}_{2}\text{O}

This structure features a urea moiety linked to a cyclohexyl group and phosphanylamino substituents, which are significant for its biological interactions.

1-benzyl-3-[2-[bis(2-methylphenyl)phosphanylamino]cyclohexyl]urea has been studied for its inhibitory effects on various enzymes and receptors. Notably, it exhibits potential as an inhibitor of cholinesterases, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is particularly relevant, as these enzymes are involved in the hydrolysis of the neurotransmitter acetylcholine.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can effectively inhibit AChE and BuChE. For instance, a related compound showed an IC50 value of 5.90 μM for AChE inhibition and 6.76 μM for BuChE inhibition . Such findings suggest that modifications to the structure can enhance biological activity.

Case Studies

Several studies have examined the biological effects of similar compounds:

  • Study on Cholinesterase Inhibition : A study involving benzyl derivatives found that specific substitutions could significantly enhance inhibitory activity against cholinesterases, indicating a structure-activity relationship that could be explored further for 1-benzyl-3-[2-[bis(2-methylphenyl)phosphanylamino]cyclohexyl]urea .
  • Neuroprotective Effects : Research has suggested that compounds with similar structures exhibit neuroprotective properties, potentially through the modulation of cholinergic signaling pathways .

Data Table: Biological Activity Summary

Compound NameTarget EnzymeIC50 (μM)Reference
1-benzyl-3-[2-[bis(2-methylphenyl)phosphanylamino]cyclohexyl]ureaAChE5.90 ± 0.07
1-benzyl-3-[2-[bis(2-methylphenyl)phosphanylamino]cyclohexyl]ureaBuChE6.76 ± 0.04
Related Benzyl DerivativeAChE1.11 ± 0.09

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